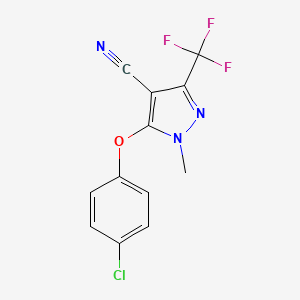
Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Crystal and Molecular Structure Studies :Crystal and molecular structure studies of compounds similar to Ethyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate, such as Ethyl 4-(4-Hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, provide foundational knowledge for understanding their potential as building blocks in organic synthesis. These compounds exhibit unique crystal packing stability influenced by weak intermolecular interactions, crucial for designing materials with specific physical properties (Kaur et al., 2012).
Natural Product Synthesis and Bioactivity :Research on the synthesis of anacardic acids and their derivatives from this compound analogs highlights the importance of these compounds in developing pharmaceuticals. These processes involve complex reactions, demonstrating the compound's versatility in synthesizing bioactive molecules with potential therapeutic applications (Satoh et al., 2001).
Antioxidant Activity of Marine-Derived Compounds :Studies on bromophenols derived from marine algae, structurally related to this compound, have shown potent antioxidant activities. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants, offering a way to mitigate oxidative stress and associated diseases (Li et al., 2012).
Organometallic Chemistry Applications :The reactivity of formyl and acetyl derivatives of organometallic compounds with this compound analogs in Wittig and Reformatsky reactions opens avenues for synthesizing complex molecules. These reactions are pivotal in creating compounds with specific configurations, useful in materials science and drug development (Bitterwolf & Dai, 1992).
Synthesis of Zinc(II)-Specific Fluorescing Agents :The synthesis of compounds for the study of biological Zinc(II), leveraging structures related to this compound, underscores its role in developing diagnostic tools. These fluorescing agents can be used to visualize and quantify zinc in biological samples, highlighting the compound's utility in bioanalytical chemistry (Mahadevan et al., 1996).
properties
IUPAC Name |
ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-9(13)4-8(6-14)5-10(12)16-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMZOJKHICFJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2868120.png)


![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)
![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2868140.png)
